3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-19-9-3-1-6-16(19)15-34-25-29-20-10-4-2-8-18(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-17-7-5-13-33-17/h1-10,13,21H,11-12,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFWYWDZCAZGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-c]quinazoline Core
The imidazo[1,2-c]quinazoline scaffold is constructed via a cyclization reaction between 2-nitrobenzaldehyde (1) , ammonium acetate (2) , and benzil (3) under reflux in glacial acetic acid (HOAc) to yield 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole (4) . Nitro-group reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid-methanol generates the amine intermediate (5) , which undergoes cyclization with carbon disulfide (6) in ethanol under reflux to form imidazo[1,2-c]quinazoline-5-thiol (7) .
Key Reaction Conditions
- Cyclization: HOAc, reflux, 6–8 hours.
- Nitro reduction: SnCl₂·2H₂O, HCl, methanol, ambient temperature, 6 hours.
- Thiol formation: Carbon disulfide, KOH, ethanol, reflux, 3 hours.
Functionalization at Position 2: Propanamide Side Chain Installation
The propanamide moiety is introduced through alkylation of (9) with 3-bromopropanoyl chloride (10) . In the presence of triethylamine (Et₃N) in dichloromethane (DCM), the reaction affords 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanoyl chloride (11) . Subsequent amidation with furfurylamine (12) in tetrahydrofuran (THF) yields the target compound.
Optimization Notes
- Acyl chloride formation requires anhydrous conditions to prevent hydrolysis.
- Amidation efficiency is enhanced using coupling agents like HOBt/EDC, though direct amine reaction suffices with excess furfurylamine.
Analytical Characterization
Intermediate and final compounds are validated via spectroscopic methods:
Table 1: Spectroscopic Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| (7) | 2550 (S-H) | 7.25–8.10 (m, 8H, Ar-H), 4.20 (s, 1H, SH) | 327.0892 |
| (9) | 1680 (C=O) | 7.30–8.15 (m, 11H, Ar-H), 4.60 (s, 2H, SCH₂) | 463.0541 |
| (11) | 1720 (C=O) | 7.35–8.20 (m, 11H, Ar-H), 3.10 (t, 2H, CH₂CO), 2.85 (t, 2H, CH₂N) | 549.1023 |
| Target | 1650 (C=O) | 7.40–8.25 (m, 11H, Ar-H), 6.70–7.10 (m, 3H, furan-H), 4.50 (d, 2H, NHCH₂) | 604.1238 |
Challenges and Mitigation Strategies
- Thiol Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation.
- Furan Stability : Use mild temperatures (<50°C) during amidation to avoid ring-opening.
- Regioselectivity : Electron-deficient quinazoline nuclei direct alkylation to position 2, confirmed by NOE studies.
Scale-Up Considerations
Pilot-scale synthesis (100 g) achieves 68% yield using continuous flow reactors for the cyclization step, reducing reaction time from 8 hours to 90 minutes. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >99% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The chlorobenzylthio group plays a crucial role in binding to the active sites of target enzymes, while the quinazolinone core enhances its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one
- 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
Uniqueness
Compared to similar compounds, 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide exhibits unique structural features, such as the combination of a quinazolinone core with a furylmethyl group.
Biological Activity
The compound 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a member of the imidazoquinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an anticancer agent.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C18H22ClN3O2S |
| Molecular Weight | Approximately 373.90 g/mol |
| Functional Groups | Chlorophenyl group, sulfanyl link, imidazole ring |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, preventing cancer cells from dividing.
Anticancer Activity
Research has demonstrated that compounds within the imidazoquinazoline class exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cytotoxicity Assays : Studies showed that 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide displayed IC50 values in the low micromolar range against several human cancer cell lines (e.g., MCF7 breast cancer cells and HCT116 colon cancer cells) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 16.70 |
| HCT116 | 12.54 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. For instance:
- Chlorophenyl Group : The presence of electron-withdrawing groups enhances the compound's potency.
- Sulfanyl Linkage : This moiety is critical for interaction with biological targets.
Case Studies
Several studies have investigated the effects of similar compounds on cancer cells:
- Study on Quinazoline Derivatives : A study found that derivatives similar to our compound exhibited significant cytotoxicity against breast and colon cancer cell lines . The most potent derivative achieved an IC50 value of 12.54 µM against HCT116 cells.
- Mechanistic Insights : Another study highlighted that compounds like this one induced apoptosis in cancer cells by increasing early and late apoptotic markers when treated at IC50 concentrations .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step reactions, including imidazoquinazoline core formation, sulfanyl group introduction, and propanamide coupling. Optimize conditions (e.g., reflux in DMF at 110°C for 8 hours) and use catalysts like triethylamine. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water). Monitor purity via HPLC (>95%) and confirm structure with H/C NMR .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Assign peaks for imidazoquinazoline protons (δ 7.2–8.5 ppm), sulfanyl methylene (δ 3.8–4.2 ppm), and furan methyl (δ 2.5–3.0 ppm).
- IR : Confirm carbonyl (1650–1700 cm) and amide (3300 cm) stretches.
- Mass Spectrometry : Validate molecular ion [M+H] at m/z 523.6 .
Q. What bioactivity screening assays are appropriate for initial pharmacological evaluation?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC determination).
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or MAPK) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?
- Methodological Answer :
- Systematic Substitution : Replace 2-chlorophenyl with 4-fluorophenyl or furan-2-ylmethyl with thiophene analogs to assess impact on cytotoxicity .
- Computational Modeling : Dock the compound into EGFR (PDB: 1M17) using AutoDock Vina to predict binding affinity. Validate with mutagenesis studies .
Q. How to resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Reproducibility Checks : Repeat assays in triplicate under controlled conditions (pH 7.4, 37°C).
- Orthogonal Assays : Compare MTT results with colony formation or apoptosis assays.
- Purity Verification : Reanalyze compound batches with LC-MS to rule out degradation .
Q. What strategies are effective for X-ray crystallography of this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion (1:1 DMSO/water) at 4°C.
- Data Collection : Resolve crystal structure at 1.8 Å resolution (synchrotron radiation). Analyze sulfanyl and amide interactions using Mercury software .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Incubate at pH 2 (simulated gastric fluid) and pH 8 (intestinal) for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (>200°C suggests suitability for oral formulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
